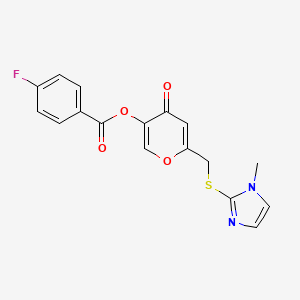

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate, also known as MRS2578, is a selective and potent P2Y6 receptor antagonist. The P2Y6 receptor is a G protein-coupled receptor that is activated by UDP, a nucleotide that is released during tissue damage and inflammation. The P2Y6 receptor is involved in various physiological processes, including immune response and inflammation.

Scientific Research Applications

Anticancer Activity

6-Fluorobenzo[b]pyran derivatives, a class related to the queried compound, have demonstrated potential in anticancer research. For instance, certain fluorobenzo[b]pyran compounds have been shown to exhibit anti-lung cancer activity at low concentrations, surpassing the effectiveness of the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anticonvulsant Activity

Derivatives of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate have been explored for their anticonvulsant properties. Notably, certain pyrazolo[3,4-d]- and triazolo[4,5-d]pyrimidines, which are structurally similar, showed less activity than another compound (9-(2-fluorobenzyl)-6-(methylamino)-9H-purine) against seizures induced in rats (Kelley et al., 1995).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, closely related to the queried compound, have been identified for their in vitro antioxidant properties. One such compound, 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT), demonstrated a potent antioxidant effect and significant anticancer activity against hepatocellular carcinoma cell line, HepG2 (Sunil et al., 2010).

Antimicrobial Activity

Research on pyrazole-imidazole-triazole hybrids, which share structural similarities with the queried compound, revealed their potential as antimicrobial agents. Specifically, one of the compounds in this series showed excellent potency against A. niger, even better than the reference drug Fluconazole (Punia et al., 2021).

Anti-inflammatory and Analgesic Activities

Compounds derived from imidazolyl acetic acid, structurally related to this compound, have shown promising results in anti-inflammatory and analgesic studies. Specific derivatives exhibited significant anti-inflammatory activity and inhibited writhing in animal models, with some being twice as effective as standard references (Khalifa & Abdelbaky, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases such as Kennedy’s disease, male infertility, and others .

Mode of Action

The compound is a bifunctional molecule that has two ends . One end contains a cereblon ligand which binds to the E3 ubiquitin ligase , and the other end contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within cells. When the compound binds to the Androgen Receptor and the E3 ubiquitin ligase, it causes the Androgen Receptor to be ubiquitinated and subsequently degraded by the proteasome . This leads to a decrease in Androgen Receptor activity.

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can lead to a decrease in the activity of the Androgen Receptor, which can have various effects depending on the context. For example, in the case of androgen-sensitive cancers, this could potentially slow down the growth of the cancer cells .

properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVNMLWKKODYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)